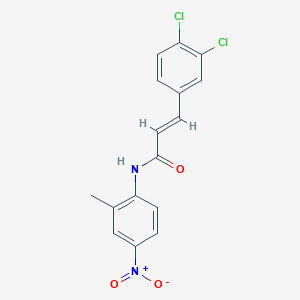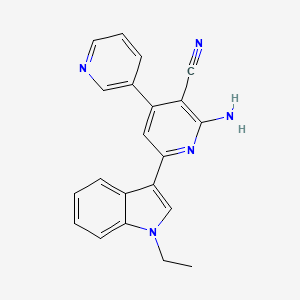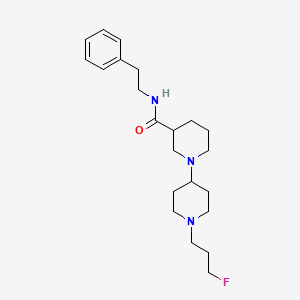![molecular formula C18H21NO4 B5488964 2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one](/img/structure/B5488964.png)
2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one, also known as PNU-74654, is a synthetic compound that has shown potential in various scientific research applications. It belongs to the class of pyranones and has a molecular formula of C21H25NO4.
Mecanismo De Acción
2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one is a selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that is involved in DNA repair and cell survival. Inhibition of PARP leads to the accumulation of DNA damage and cell death in cancer cells. Additionally, 2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one has been found to reduce inflammation by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, 2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one has been found to protect neurons from damage in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one in lab experiments is its selectivity for PARP inhibition. This allows for the specific targeting of cancer cells and reduces the risk of off-target effects. Additionally, 2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one has been shown to have low toxicity in animal models. However, one limitation of using 2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one in lab experiments is its limited solubility in water, which can make it difficult to administer.
Direcciones Futuras
There are several future directions for the study of 2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one. One direction is the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further studies are needed to determine the optimal dosage and administration of 2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one in different scientific research applications. Furthermore, more research is needed to explore the potential of 2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one in treating neurodegenerative diseases. Finally, the use of 2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one in combination with other drugs or therapies should be explored to enhance its effectiveness in treating cancer and other diseases.
Conclusion:
In conclusion, 2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one is a synthetic compound that has shown potential in various scientific research applications. Its selectivity for PARP inhibition makes it a promising candidate for the treatment of cancer and other diseases. Further research is needed to explore its potential in treating neurodegenerative diseases and to optimize its use in lab experiments.
Métodos De Síntesis
The synthesis of 2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one involves the reaction of 2-benzyl-4-morpholinylmethyl chloride with 5-methoxy-2-hydroxybenzaldehyde in the presence of potassium carbonate. The resulting product is then treated with acetic anhydride to yield 2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one. The synthesis method has been optimized to obtain high yields of the compound.
Aplicaciones Científicas De Investigación
2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one has shown potential in various scientific research applications. It has been studied for its antitumor activity and has been found to inhibit the growth of cancer cells. 2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one has also been studied for its anti-inflammatory activity and has been found to reduce inflammation in animal models. Additionally, 2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one has been studied for its neuroprotective activity and has been found to protect neurons from damage in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
2-[(2-benzylmorpholin-4-yl)methyl]-5-methoxypyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-21-18-13-23-16(10-17(18)20)12-19-7-8-22-15(11-19)9-14-5-3-2-4-6-14/h2-6,10,13,15H,7-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDANXOKUJNXPJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)CN2CCOC(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5488895.png)
![5-bromo-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]nicotinohydrazide](/img/structure/B5488896.png)
![1'-[4-(1H-pyrazol-4-yl)butanoyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5488918.png)
![(3S*,4S*)-1-[3-(1,2-oxazinan-2-yl)propanoyl]piperidine-3,4-diol](/img/structure/B5488931.png)
![N-methyl-1-(3-phenyl-1H-pyrazol-5-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)methanamine](/img/structure/B5488932.png)

![1-(2-methoxy-2-methylpropanoyl)-4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5488937.png)
![N-(tetrahydro-2-furanylmethyl)-2-[(2-thienylacetyl)amino]benzamide](/img/structure/B5488940.png)
![N-(2-chlorophenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5488950.png)
![4-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzoic acid](/img/structure/B5488958.png)

![4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(3-pyrrolidinyl)benzoyl]piperidine hydrochloride](/img/structure/B5488982.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide](/img/structure/B5488988.png)